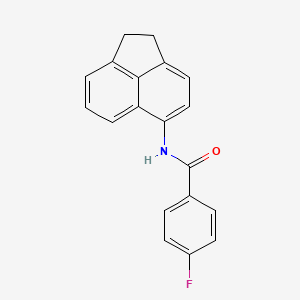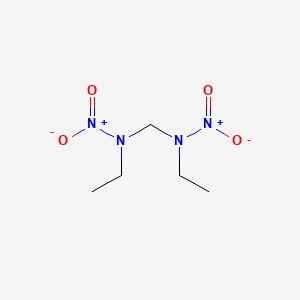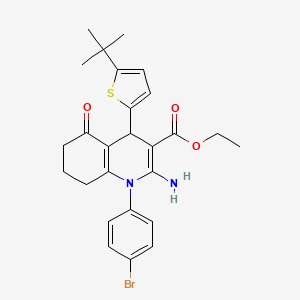![molecular formula C19H18N6O6 B11531758 6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11531758.png)
6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3,4-DIMETHOXYPHENYL)METHYL]-3-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that features a triazine ring, a hydrazone linkage, and various functional groups including methoxy, hydroxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-DIMETHOXYPHENYL)METHYL]-3-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the hydrazone linkage: Reacting a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Cyclization to form the triazine ring: Using appropriate cyclization agents and conditions to form the triazine ring.
Functional group modifications: Introducing methoxy, hydroxy, and nitro groups through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy or methoxy groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2).
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction of the nitro group would yield aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the triazine ring and hydrazone linkage suggests potential bioactivity.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The presence of functional groups like nitro and hydroxy groups could play a role in its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- **6-[(3,4-DIMETHOXYPHENYL)METHYL]-3-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
- **6-[(3,4-DIMETHOXYPHENYL)METHYL]-3-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may impart unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H18N6O6 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
6-[(3,4-dimethoxyphenyl)methyl]-3-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C19H18N6O6/c1-30-16-6-3-11(8-17(16)31-2)7-14-18(27)21-19(24-22-14)23-20-10-12-9-13(25(28)29)4-5-15(12)26/h3-6,8-10,26H,7H2,1-2H3,(H2,21,23,24,27)/b20-10+ |
InChI Key |
ZSZQEBFFMBNYID-KEBDBYFISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(NC2=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(NC2=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-cyanophenyl)methylidene]acetohydrazide](/img/structure/B11531677.png)


![2-(2-methylphenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11531705.png)
![(3Z)-3-[(4-methoxyphenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11531707.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B11531711.png)

![4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine](/img/structure/B11531718.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11531721.png)
![2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11531722.png)
![N-({N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11531728.png)


![Methyl {4-[(4,4-dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]phenoxy}acetate](/img/structure/B11531759.png)
